"1-(2-Bromoethoxy)-3,5-dichlorobenzene" properties and structure
"1-(2-Bromoethoxy)-3,5-dichlorobenzene" properties and structure
An In-depth Technical Guide to 1-(2-Bromoethoxy)-3,5-dichlorobenzene
Authored by a Senior Application Scientist
Introduction
1-(2-Bromoethoxy)-3,5-dichlorobenzene (CAS No. 18800-31-2) is a halogenated aromatic ether.[1] Its molecular architecture, featuring a dichlorinated phenyl ring linked to a bromoethyl group via an ether bond, makes it a valuable bifunctional reagent in advanced organic synthesis. The distinct reactivity of the primary alkyl bromide, coupled with the physicochemical properties imparted by the dichlorophenyl moiety, positions this compound as a strategic building block for introducing the 3,5-dichlorophenoxyethyl group into more complex molecular frameworks. This guide provides a comprehensive overview of its structure, properties, synthesis, and potential applications, with a focus on its utility for researchers in medicinal chemistry and materials science.
Molecular Structure and Identification
The structure of 1-(2-Bromoethoxy)-3,5-dichlorobenzene is characterized by a benzene ring substituted at the 3 and 5 positions with chlorine atoms and at the 1 position with a 2-bromoethoxy group.
Caption: 2D Structure of 1-(2-Bromoethoxy)-3,5-dichlorobenzene.
Key Identifiers:
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IUPAC Name: 1-(2-Bromoethoxy)-3,5-dichlorobenzene
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Synonyms: 2-(3,5-dichlorophenoxy)-1-bromoethane[1]
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CAS Number: 18800-31-2[1]
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Molecular Formula: C₈H₇BrCl₂O[1]
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Canonical SMILES: C1=C(C=C(C=C1Cl)Cl)OCCBr[1]
Physicochemical and Computed Properties
While extensive experimental data for this specific compound is not widely published, a combination of available and computed properties provides essential insights for its handling and use in synthesis.
| Property | Value | Source(s) |
| Molecular Weight | 269.95 g/mol | [2][3] |
| Exact Mass | 267.906 g/mol | [2] |
| Density | 1.616 g/cm³ (Predicted) | [2] |
| Boiling Point | 311.2 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 142.0 °C (Predicted) | [2] |
| LogP (Octanol-Water) | 3.77 (Predicted) | [2] |
| Refractive Index | 1.574 (Predicted) | [2] |
| Topological Polar Surface Area | 9.23 Ų | [2] |
| Rotatable Bond Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
Synthesis and Mechanistic Rationale
The most direct and industrially relevant method for the preparation of 1-(2-bromoethoxy)-3,5-dichlorobenzene is the Williamson ether synthesis . This classical Sₙ2 reaction provides a reliable route from readily available precursors.
Overall Reaction: 3,5-Dichlorophenol + 1,2-Dibromoethane → 1-(2-Bromoethoxy)-3,5-dichlorobenzene
Causality Behind Experimental Design:
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Choice of Precursors: 3,5-Dichlorophenol (CAS 591-35-5) is selected for its acidic phenolic proton, which can be easily removed by a base.[1][4] 1,2-Dibromoethane (CAS 106-93-4) serves as the electrophile; using it in excess can favor the desired monosubstitution product over the diaryl ether byproduct.[1]
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Role of the Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is required to deprotonate the phenol, forming the highly nucleophilic 3,5-dichlorophenoxide ion.[5][6] The phenoxide is a much more potent nucleophile than the neutral phenol, which is crucial for the Sₙ2 reaction to proceed efficiently.
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Solvent Selection: A polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile is optimal.[5] These solvents effectively solvate the cation of the base (e.g., K⁺) but do not solvate the phenoxide anion extensively, leaving its nucleophilicity high. They are also inert to the reaction conditions and have suitable boiling points for reflux.
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Reaction Conditions: Heating the reaction mixture to reflux accelerates the rate of the Sₙ2 reaction, ensuring a reasonable reaction time. The temperature is chosen to be high enough for a sufficient reaction rate but low enough to prevent significant decomposition or side reactions.
Caption: Williamson ether synthesis workflow for the target compound.
Detailed Experimental Protocol:
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System Validation: This protocol is self-validating through the monitoring of starting material consumption via Thin Layer Chromatography (TLC) and characterization of the final product by NMR and Mass Spectrometry to confirm its identity and purity.
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Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dichlorophenol (10.0 g, 61.3 mmol), potassium carbonate (12.7 g, 92.0 mmol, 1.5 equiv), and acetone (100 mL).
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Rationale: Potassium carbonate is an inexpensive and effective base. Acetone is a suitable polar aprotic solvent that facilitates the reaction and is easily removed post-reaction.
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-
Addition of Electrophile: Add 1,2-dibromoethane (23.0 g, 122.7 mmol, 2.0 equiv) to the stirring suspension.
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Rationale: Using a 2-fold excess of the dihalide minimizes the formation of the bis-ether byproduct where a second molecule of phenoxide displaces the remaining bromide.
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-
Reaction: Heat the mixture to a gentle reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent), observing the disappearance of the 3,5-dichlorophenol spot.
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Rationale: Reflux provides the necessary activation energy for the Sₙ2 displacement. Extended reaction time ensures high conversion.
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-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (KBr and excess K₂CO₃). Wash the collected solids with a small amount of fresh acetone.
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Rationale: Filtration is a simple and effective method to remove solid byproducts and unreacted base.
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-
Solvent Removal: Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel.
-
Rationale: Purification is essential to remove unreacted 1,2-dibromoethane and any byproducts, yielding the pure target compound.
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Chemical Reactivity and Applications
The utility of 1-(2-bromoethoxy)-3,5-dichlorobenzene stems from its identity as a bifunctional synthetic intermediate . The primary alkyl bromide is the key reactive site.
Reactivity Profile:
The C-Br bond is polarized, rendering the terminal carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.[7] This makes the compound an excellent 2-(3,5-dichlorophenoxy)ethylating agent . Common transformations include:
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Etherification: Reaction with alcohols or phenols to form more complex ethers.
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Amination: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.
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Thioether Synthesis: Reaction with thiols to generate thioethers.
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Esterification: Reaction with carboxylate salts to produce esters.
Potential Applications in Drug Discovery and Materials Science:
While specific, widespread applications of this exact molecule are not extensively documented in mainstream literature, its structure is analogous to building blocks used in high-value applications. The 3,5-dichlorophenyl motif is a common feature in pharmaceuticals and agrochemicals, valued for its lipophilicity and ability to engage in specific binding interactions.[8][9][10]
Therefore, 1-(2-bromoethoxy)-3,5-dichlorobenzene serves as a powerful tool to introduce a flexible ether-linked dichlorophenyl moiety into a target molecule. This can be strategically employed to:
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Act as a Linker: The ethoxy chain provides a flexible spacer to connect a pharmacophore to another part of a drug molecule or to a solid support for screening assays.
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Modulate Physicochemical Properties: The introduction of this group can increase lipophilicity (LogP), potentially improving membrane permeability of a drug candidate.
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Explore Structure-Activity Relationships (SAR): In medicinal chemistry, it can be used to synthesize a library of analogs where the 3,5-dichlorophenyl group probes a specific binding pocket for hydrophobic or halogen-bonding interactions.
Predicted Spectroscopic Characterization
For unambiguous identification, the following spectroscopic signatures are predicted for 1-(2-bromoethoxy)-3,5-dichlorobenzene.
¹H NMR Spectroscopy
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Aromatic Protons:
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A triplet at ~7.0-7.2 ppm (1H, H-4 proton). Rationale: Symmetrically coupled to the two H-2/H-6 protons.
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A doublet at ~6.8-7.0 ppm (2H, H-2/H-6 protons). Rationale: Coupled to the single H-4 proton. The exact chemical shifts are influenced by the electron-withdrawing chlorine atoms and the electron-donating ether oxygen.[11][12]
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Aliphatic Protons:
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A triplet at ~4.2-4.4 ppm (2H, -O-CH₂ -CH₂-Br). Rationale: This methylene group is adjacent to the deshielding ether oxygen and coupled to the other methylene group.
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A triplet at ~3.6-3.8 ppm (2H, -O-CH₂-CH₂ -Br). Rationale: This methylene group is adjacent to the highly electronegative bromine atom, causing a downfield shift, and is coupled to the first methylene group.[13][14][15]
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¹³C NMR Spectroscopy
The molecule is expected to show 6 distinct signals due to the plane of symmetry in the aromatic ring.
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Aromatic Carbons (~115-160 ppm):
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C1 (ipso-O): ~158 ppm
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C2/C6: ~115 ppm
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C3/C5 (ipso-Cl): ~135 ppm
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C4: ~122 ppm
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Aliphatic Carbons (~30-70 ppm):
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-O-CH₂-: ~68 ppm
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-CH₂-Br: ~30 ppm
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IR Spectroscopy
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~2950-2850 cm⁻¹: Aliphatic C-H stretching.
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~1600-1450 cm⁻¹: Aromatic C=C ring stretching.
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~1250-1200 cm⁻¹: Aryl-O stretching (asymmetric).
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~1050-1000 cm⁻¹: Aryl-O stretching (symmetric).
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~850-750 cm⁻¹: C-Cl stretching.
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~690-550 cm⁻¹: C-Br stretching.
Safety and Handling
Comprehensive toxicological data for 1-(2-bromoethoxy)-3,5-dichlorobenzene is not available.[1] However, based on its structure as a halogenated organic compound and alkylating agent, it should be handled with appropriate care in a well-ventilated fume hood.
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Assumed Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Likely to be an irritant to the eyes, skin, and respiratory system. Alkyl bromides are potential alkylating agents.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Incompatible Materials: Strong oxidizing agents, strong bases.
Conclusion
1-(2-Bromoethoxy)-3,5-dichlorobenzene is a strategically designed synthetic intermediate. Its straightforward preparation via the Williamson ether synthesis and the reliable reactivity of its primary alkyl bromide functionality make it a valuable reagent. For researchers in drug discovery and materials science, it offers a convenient method for incorporating a flexible, lipophilic 3,5-dichlorophenoxyethyl moiety, enabling systematic exploration of structure-activity relationships and the development of novel molecular entities.
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